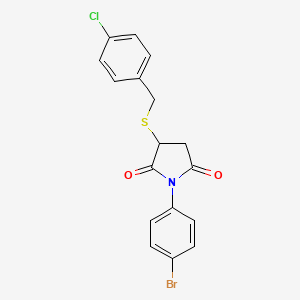
1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione often involves palladium-catalyzed coupling reactions, such as Suzuki coupling, which is a prevalent method for forming carbon-carbon bonds in organic synthesis. For instance, highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized using palladium-catalyzed Suzuki coupling, showcasing the versatility of these reactions in creating complex organic molecules with desirable properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class, including 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione, often features a planar pyrrolo[3,4-c]pyrrole-1,4-dione core. This structural motif is known for its strong fluorescence and photoluminescent properties, making it a candidate for applications in optoelectronic devices. The crystal structure analysis of similar compounds reveals significant insights into the conformational preferences and intermolecular interactions that influence their physical properties and reactivity (Xiang, 2009).
Chemical Reactions and Properties
1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including alkylation, reduction, and cyclization, which are pivotal for modifying its structure and enhancing its functional properties. These reactions are essential for the synthesis of analogs with specific biological or physical properties. For example, the alkylation of pyrrolidine-2,5-dione derivatives has been explored as a route to synthesize novel compounds with potential applications in medicinal chemistry (Ramana, Parihar, & Jaiswar, 2003).
Physical Properties Analysis
The physical properties of 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione, such as solubility, melting point, and optical properties, are crucial for its application in various domains. These properties are influenced by the compound's molecular structure and the nature of its substituents. Research on similar compounds indicates that they are generally soluble in common organic solvents and exhibit strong fluorescence, which is important for their use in optical materials and devices (Li, Li, Gao, & Lv, 2019).
Applications De Recherche Scientifique
Luminescent Polymers
Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which is structurally similar to 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione, have been synthesized and exhibit strong fluorescence properties. These polymers are soluble in common organic solvents and show significant potential for applications in organic electronics due to their luminescent characteristics (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing pyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been developed. These materials exhibit strong photoluminescence and are proposed for use in electronic applications due to their photochemical stability and good solubility, making them suitable for thin film processing (Beyerlein & Tieke, 2000).
Glycolic Acid Oxidase Inhibition
Compounds structurally related to 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase (GAO), showing potential in therapeutic applications for conditions related to oxalate and glycolate metabolism (Rooney et al., 1983).
Deeply Colored Polymers
Syntheses of polymers containing tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units have led to deeply colored materials. These polymers, with their high molecular weights and solubility in organic solvents, are intriguing for potential use in colorant and electronic applications (Welterlich, Charov, & Tieke, 2012).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been shown to be effective corrosion inhibitors for carbon steel in acidic environments. This suggests potential applications in industrial processes where corrosion resistance is critical (Zarrouk et al., 2015).
Anti-Cancer Therapeutics
Some pyrrole derivatives have been synthesized and studied as inhibitors of protein kinases, showing potential in anti-cancer therapies. These compounds have demonstrated abilities to bind with receptors involved in cancer cell growth and exhibit antioxidant properties in inflamed tissues, which could be beneficial in cancer treatment (Kuznietsova et al., 2019).
PGE(2) Production Inhibition
Studies have shown that certain 1H-pyrrole-2,5-dione derivatives can inhibit PGE(2) production in macrophage cells, suggesting potential applications in anti-inflammatory treatments (Moon et al., 2010).
Antiproliferative Activity
Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione have shown significant antiproliferative effects on human cancer cells, highlighting their potential in cancer treatment research (Rdwan, 2020).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[(4-chlorophenyl)methylsulfanyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2S/c18-12-3-7-14(8-4-12)20-16(21)9-15(17(20)22)23-10-11-1-5-13(19)6-2-11/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONFGKFGALOECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)
![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)
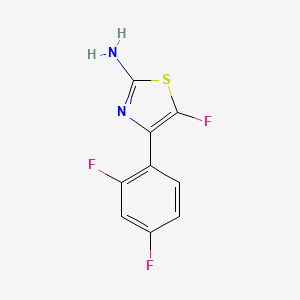
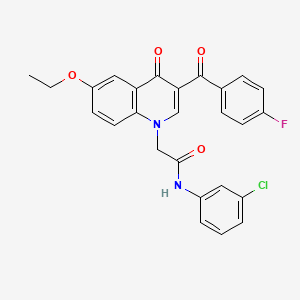
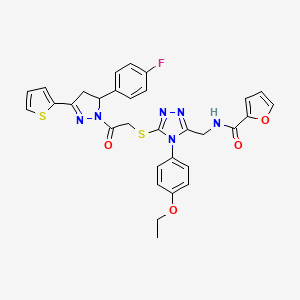
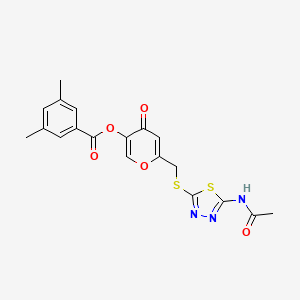
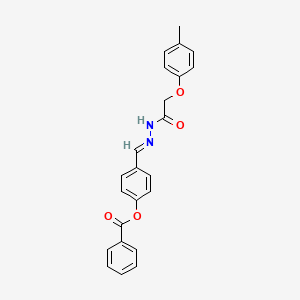
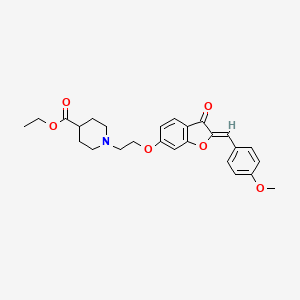
![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)
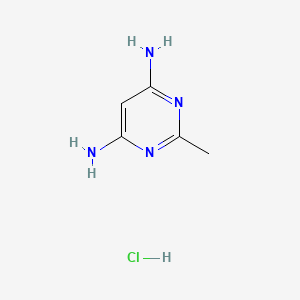
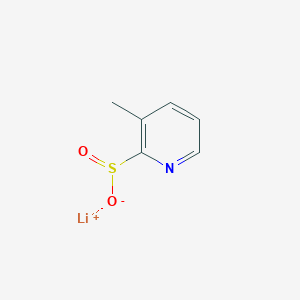
![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)